Fasudil Impurity 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fasudil Impurity 1 is a byproduct formed during the synthesis of Fasudil, a potent Rho-kinase inhibitor and vasodilator. Fasudil is primarily used for the treatment of cerebral vasospasm and has shown potential in treating various neurodegenerative diseases. This compound is an oxidation product of Fasudil and is often studied to ensure the purity and efficacy of the main compound .

Mechanism of Action

- Fasudil Impurity 1 is a derivative of Fasudil, a drug that has been investigated in carotid stenosis .

- Its primary targets include:

Target of Action

Biochemical Pathways

Preparation Methods

The preparation of Fasudil Impurity 1 involves several synthetic routes and reaction conditions. One method involves the oxidation of Fasudil using specific reagents and conditions. For instance, isoquinoline sulfonic acid or quinoline sulfonic acid is used as a starting material, which reacts with thionyl chloride to form isoquinoline sulfonyl chloride hydrochloride or quinoline sulfonyl chloride hydrochloride. These intermediates then react with methanol or ethanol to generate corresponding Fasudil hydrochloride methyl ester and ethyl ester impurities .

Chemical Reactions Analysis

Fasudil Impurity 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thionyl chloride, methanol, and ethanol. The major products formed from these reactions are Fasudil hydrochloride methyl ester and ethyl ester impurities . The oxidation of Fasudil to form this compound is a critical step in the synthesis process, ensuring the identification and characterization of impurities .

Scientific Research Applications

Fasudil Impurity 1 is primarily studied to ensure the purity and efficacy of Fasudil. It is used in quality control processes to identify and quantify impurities in the final product. Additionally, Fasudil and its impurities are studied for their potential therapeutic applications. Fasudil has shown promise in treating neurodegenerative diseases such as amyotrophic lateral sclerosis, Parkinson’s disease, and dementia . The study of this compound helps in understanding the stability and safety of the main compound.

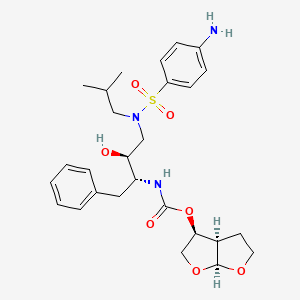

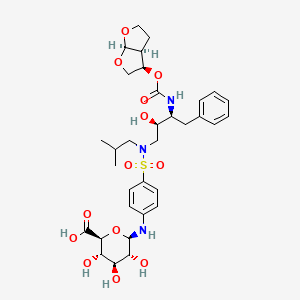

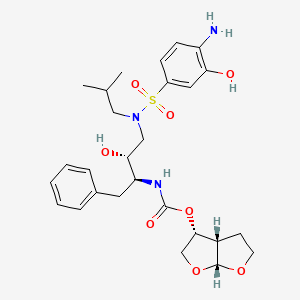

Comparison with Similar Compounds

Fasudil Impurity 1 can be compared with other similar compounds such as hydroxyfasudil, which is a metabolite of Fasudil. Hydroxyfasudil also inhibits ROCKs and has similar therapeutic effects. this compound is unique in its formation as an oxidation product during the synthesis of Fasudil . Other similar compounds include isoquinoline sulfonic acid derivatives, which are used as intermediates in the synthesis of Fasudil and its impurities .

Properties

CAS No. |

1423155-03-6 |

|---|---|

Molecular Formula |

C14H17N3O2S |

Molecular Weight |

291.37 |

Appearance |

White powder |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

8-[(hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]- Quinoline |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate](/img/structure/B600880.png)

![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)